Diisobutyl phthalate

C16H22O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H22O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.23e-05 M

Soluble in carbon tetrachloride

In water, 6.2 mg/L at 24 °C

0.0062 mg/mL at 24 °C

Solubility in water, g/100ml at 20 °C: 0.0001

Synonyms

Canonical SMILES

Diisobutyl phthalate (DIBP)

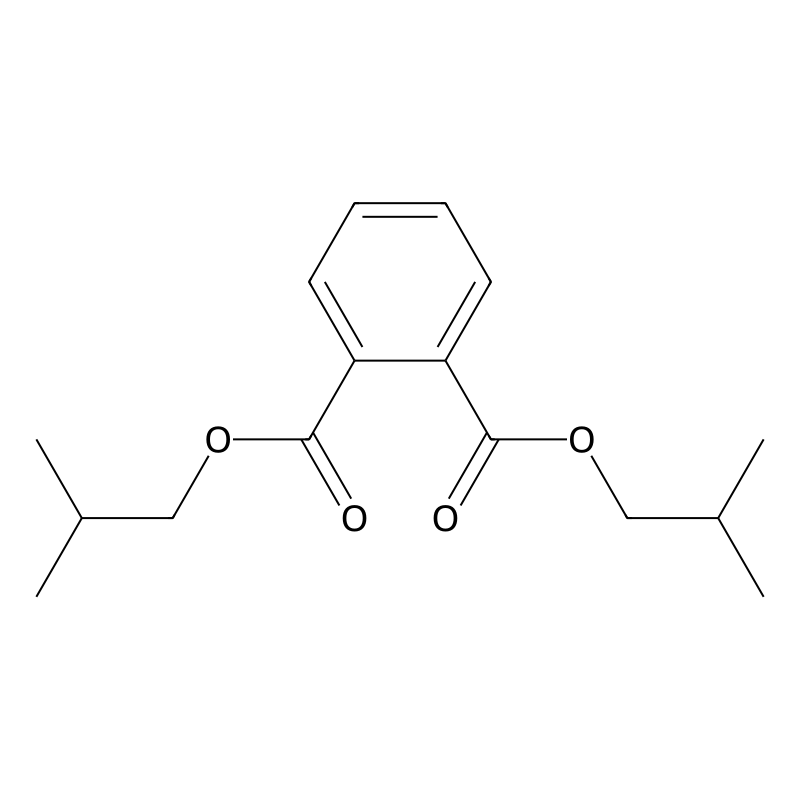

is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2 . It is formed by the esterification of isobutanol and phthalic anhydride . This and other phthalates are used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics .

Plasticizer in Resins and Polymers

DIBP is mainly used as a plasticizer in resins and polymers such as polyvinyl chloride, often in combination with other phthalate esters such as di-2-ethylhexyl phthalate (DEHP), di-isononyl phthalate (DiNP), and di-n-butyl phthalate (DnBP) .

Chemiluminescent Enzyme Immunoassay (CL-ELISA) for the Determination of DIBP in Water and Food: A chemiluminescent enzyme immunoassay (CL-ELISA) has been developed for the determination of DIBP in water and food . The assay uses luminol, which is oxidized with hydrogen peroxide in the presence of p-iodophenol as an enhancer . The developed chemiluminescent ELISA has a detection limit of 1.8 ng/mL; the operating range was 5.0–170.8 ng/mL at a content of 10% methanol in the assay medium . The assay was successfully applied to detect DIBP in lettuce leaves, seafood, and water .

Endocrine-Related Low-Dose Toxicity Studies

A recent systematic review of endocrine-related low-dose toxicity by the National Academies of Sciences (NAS) evaluated the effects of DIBP on three anti-androgenic outcomes [testosterone, anogenital distance (AGD), and hypospadias], and concluded that DIBP is a presumed human hazard based on decreased fetal testosterone in rodents exposed during gestation .

Car Interiors and Vinyl Fabrics

DIBP is used in car interiors and vinyl fabrics, providing flexibility and durability .

Solid Rocket Propellant

DIBP is used as a component in solid rocket propellants .

Additive in Concrete Products, Adhesives, Paints, Printing Inks, and Fuel Stabilizers

DIBP is used as an additive in various industrial products such as concrete products, adhesives, paints, printing inks, and fuel stabilizers .

Softener in Plastic, Rubber, Paint and Glue

DIBP is primarily used as a softener in plastic, rubber, paint and glue , often in combination with other phthalates .

Manufacture of Ink, Adhesives, Sealants, and Cosmetic Products

DIBP is used in the manufacture of products such as ink, adhesives, sealants, and cosmetic products .

Physiologically Based Pharmacokinetic (PBPK) Model for Risk Assessment

A PBPK model for DIBP and its major metabolite, mono-isobutyl phthalate (MiBP), has been developed for human risk assessment based on human exposure . This model can evaluate the external exposure of DIBP from the internal exposure of MiBP .

Elastomers, Lacquers, and Adhesives

Diisobutyl phthalate is an ester formed from the reaction of phthalic acid and isobutanol. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.34 g/mol. It appears as a clear, oily liquid with a slight ester odor and is denser than water, making it insoluble in aqueous solutions . Diisobutyl phthalate has been used primarily as a plasticizer to enhance the flexibility and durability of various materials, including polymers and coatings.

DIBP exposure can pose potential health risks. Studies suggest it may disrupt hormone function and be associated with developmental and reproductive problems []. However, the specific effects require further investigation.

- Toxicity: DIBP is classified as a substance of low acute toxicity []. However, chronic exposure concerns exist, particularly regarding potential endocrine disruption [].

- Flammability: DIBP is combustible with a flash point of 171 °C [].

- Reactivity: DIBP can react with strong acids or bases, potentially leading to decomposition.

- Esterification: The primary synthesis involves the esterification of phthalic anhydride with isobutanol in the presence of sulfuric acid as a catalyst .

- Hydrolysis: In the environment, diisobutyl phthalate can undergo hydrolysis, catalyzed by enzymes or microorganisms, breaking down into phthalic acid and isobutanol .

- Oxidation: It can be metabolized in the body to form monoisobutyl phthalate, which is its primary metabolite .

- Photodegradation: Exposure to sunlight can lead to photodegradation, producing various degradation products .

Diisobutyl phthalate has been associated with several biological effects:

- Endocrine Disruption: Studies indicate that diisobutyl phthalate can disrupt endocrine functions, particularly affecting testosterone production in male mammals .

- Reproductive Toxicity: Animal studies have shown that exposure can lead to developmental issues in male reproductive organs, often termed "phthalate syndrome," characterized by underdeveloped reproductive structures and altered hormone levels .

- Metabolism: Diisobutyl phthalate is rapidly metabolized to monoisobutyl phthalate upon exposure, which is then excreted primarily through urine .

Diisobutyl phthalate finds applications in various sectors:

- Plasticizers: Used extensively to enhance the flexibility of plastics such as polyvinyl chloride (PVC) and other polymers.

- Coatings: Incorporated in paints, lacquers, and inks for improved durability and flexibility.

- Adhesives: Utilized in adhesives for paper and packaging materials.

- Industrial Products: Found in hydraulic fluids and lubricants due to its coagulating properties .

Research on diisobutyl phthalate's interactions indicates potential health hazards:

- Toxicity Assessments: Evaluations have shown that exposure may lead to reproductive toxicity and developmental issues in animal models .

- Environmental Impact: Diisobutyl phthalate has been detected in various environmental matrices, raising concerns about its persistence and effects on aquatic life .

Diisobutyl phthalate shares similarities with other phthalates but has unique characteristics that distinguish it:

| Compound Name | Molecular Formula | Key Uses | Unique Features |

|---|---|---|---|

| Dibutyl Phthalate | C₁₈H₃₈O₄ | Plasticizer | More widely studied; higher toxicity |

| Diethyl Phthalate | C₁₄H₂₁O₄ | Plasticizer | Lower molecular weight; less persistent |

| Butyl Benzyl Phthalate | C₂₁H₂₃O₄ | Plasticizer | Higher volatility; used in adhesives |

| Monoisobutyl Phthalate | C₁₄H₁₈O₄ | Metabolite of diisobutyl | Primary excretory product |

Diisobutyl phthalate's lower density and specific applications make it distinct compared to these other compounds. Its role as a substitute for dibutyl phthalate highlights its importance in industrial applications while raising concerns about health effects associated with its use.

Purity

Physical Description

Liquid; OtherSolid

Solid

COLOURLESS VISCOUS LIQUID.

Color/Form

XLogP3

Exact Mass

Boiling Point

296.0 °C

296.5 °C; 159 °C at 4 mm Hg

320 °C

Flash Point

365 °F (185 °C) (Open cup)

185 °C o.c.

Vapor Density

Relative vapor density (air = 1): 9.6

Density

1.0490 g/cu cm at 15 °C

1.04 g/cm³

LogP

log Kow = 4.11

4.11

Appearance

Melting Point

-64 °C

<25°C

-37 °C

Storage

UNII

GHS Hazard Statements

Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.01

Pictograms

Health Hazard

Other CAS

68951-39-3

Associated Chemicals

Wikipedia

Methods of Manufacturing

The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/

General Manufacturing Information

Construction

Plastics product manufacturing

Transportation equipment manufacturing

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester: ACTIVE

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

10 white mice/group received ip application of 500 mg/kg DIBP, after 30 min ip injection of 60 mg/kg hexobarbital sodium. Control animals received vehicle instead of DIBP. The treatment of mice with DIBP prior to hexobarbital /sodium/ caused prolongation of sleeping time (control: 46 min; DIBP: 72 min). DIBP appeared to demonstrate CNS depression.

10 male ICR mice/group received ip application of DIBP on 3 consecutive days (1.921, 0.768, 0.384 mL/kg) and 50 mg/kg pentobarbital sodium ... . The pretreatment of mice with DIBP caused a dose-related significant reduction of sleeping time. ...

Dates

Transcriptomic responses predict the toxic effect of parental co-exposure to dibutyl phthalate and diisobutyl phthalate on the early development of zebrafish offspring

Hui Chen, Weiwei Feng, Kun Chen, Xuchun Qiu, Hai Xu, Guanghua Mao, Ting Zhao, Xiangyang Wu, Liuqing YangPMID: 33910148 DOI: 10.1016/j.aquatox.2021.105838

Abstract

Dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) have been reported to exhibit reproductive toxicity in vertebrates. However, the combined effect of DBP and DiBP on offspring of exposed parents remains unclear, especially for aquatic organisms such as fish. The aims of this study were to assess the effects of parental co-exposure to DBP and DiBP on early development of zebrafish offspring, and to explore the potential molecular mechanisms involved. The early developmental indicators and transcriptomic profiles of F1 larvae were examined after parental exposure to DBP, DiBP and their mixtures (Mix) for 30 days. Results showed that parental exposure to DBP and DiBP, alone or in combination, resulted in increased hatchability at 48 hpf and heart rate at 96 hpf, and increased the prevalence of malformations and mortality in F1 larvae. Generalized linear model (GLM) suggested an antagonistic interactive effect between DBP and DiBP on mortality and malformations of F1 larvae. The transcriptomic analysis revealed that the molecular mechanisms of parental co-exposure were different from those of either chemical alone. Disruption of molecular functions involved unfolded protein binding, E-box binding and photoreceptor activity in F1 larvae. These findings provide initial insights in the potential mechanism of action of parental co-exposure to DBP and DiBP.The reproductive toxicity and potential mechanisms of combined exposure to dibutyl phthalate and diisobutyl phthalate in male zebrafish (Danio rerio)

Hui Chen, Kun Chen, Xuchun Qiu, Hai Xu, Guanghua Mao, Ting Zhao, Weiwei Feng, Emmanuel Sunday Okeke, Xiangyang Wu, Liuqing YangPMID: 32563064 DOI: 10.1016/j.chemosphere.2020.127238

Abstract

Dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) are phthalate compounds frequently detected in the environment. Despite increasing awareness of their toxicity in human and animals, the male reproductive toxicity of their combined exposure remains elusive. The purposes of this study were to investigate whether combined exposure to DBP and DiBP could induce male reproductive toxicity, and to explore the potential toxicological mechanisms. Adult male zebrafish were exposed to DBP (11, 113 and 1133 μg L), DiBP (10, 103 and 1038 μg L

) and their mixtures (Mix) (11 + 10, 113 + 103, 1133 + 1038 μg L

) for 30 days, and their effects on plasma hormone secretion, testis histology and transcriptomics were examined. Highest concentrations of Mix exposure caused greater imbalance ratio of T/E2 and more severe structural damage to testis than single exposure. These effects were consistent with the testis transcriptome analysis for which 4570 genes were differentially expressed in Mix exposure, while 2795 and 1613 genes were differentially expressed in DBP and DiBP, respectively. KEGG pathway analysis showed that both single and combined exposure of DBP and DiBP could affect cytokine-cytokine receptor interaction. The difference was that combined exposure could also affect steroid hormone synthesis, extracellular matrix receptor interaction, retinol metabolism, and PPAR signaling pathways. These results demonstrated that combined exposure to DBP and DiBP could disrupt spermatogenesis and elicit male reproductive toxicity in zebrafish.

Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study

Seung-Hyun Jeong, Ji-Hun Jang, Hea-Young Cho, Yong-Bok LeePMID: 32926938 DOI: 10.1016/j.fct.2020.111747

Abstract

The aim of this study was to explore the toxicokinetics of diisobutyl-phthalate (DiBP) and its major metabolite, monoisobutyl-phthalate (MiBP), by developing a UPLC-ESI-MS/MS method for simultaneously measuring DiBP and MiBP in rat plasma, urine, feces, and 11 different tissues. For the experiment, 0.1% (v/v) aqueous formic acid and acetonitrile mobile phase by gradient elution at a flow rate of 0.3 mL/min, equipped with a KINETEX core-shell C-column (50 × 2.1 mm, 1.7 μm), was used to completely separate analytes. The mass transitions were m/z 279.1 → 149.0 for DiBP, 221.0 → 77.0 for MiBP, and 283.2 → 153.0 for DiBP-d

as an internal standard. The developed assay had lower limits of quantification of 0.01 ng/mL for DiBP and 0.1 ng/mL for MiBP at all biological matrices. Toxicokinetics of DiBP were characterized by extensive distribution, short half-life, and high clearance. DiBP was rapidly metabolized to MiBP, with MiBP levels consistently exceeding the DiBP levels. Distribution of MiBP to tissues was considerable. The developed analytical method satisfied international criteria and was successfully applied to toxicokinetic studies after oral and intravenous administration of DiBP to rats. Findings of this study may be useful for evaluating the external exposure and toxic potential of DiBP and its metabolite in risk assessment.

Migration regularity of phthalates in polyethylene wrap film of food packaging

Jing-Min Liu, Chun-Yang Li, Ning Zhao, Zhi-Hao Wang, Shi-Wen Lv, Ji-Chao Liu, Li-Jun Chen, Jun Wang, Yan Zhang, Shuo WangPMID: 32506566 DOI: 10.1111/1750-3841.15181

Abstract

As a kind of polymer material additive, phthalic acid esters (PAEs) are widely used in food industry. However, PAEs are environmental endocrine disruptors with reproductive toxicity and teratogenic carcinogenicity, which are difficult to be degraded in the natural environment. In this paper, gas chromatography-mass spectrometer (GC-MS) methods for PAEs in polyethylene wrap film were optimized. For diisobutyl phthalate (DIBP) and dibutyl phthalate (DBP) that were mainly detected, the method had a good linearity in 1 to 500 ng/g. Then, we confirmed that the migration of DIBP and DBP from polyethylene wrap film increased with time and temperature. It is found that the migration law in different food simulations well followed the migration dynamics first-level model. The rate constant Kand initial release rate V

are inversely proportional to the polarity of the simulated liquid. We hope that this study can serve as a valuable reference for further research on the migration of food packing materials. PRACTICAL APPLICATION: In this paper, we present a simple example of applying migration model to evaluate the migration behaviors of PAEs in food packaging materials along with their hazardous properties. It can serve as a valuable reference for further research on the migration of food packing materials.

Presence, distribution and risk assessment of phthalic acid esters (PAEs) in suburban plastic film pepper-growing greenhouses with different service life

Yong Li, Huangqian Yan, Xiaoqing Li, Jing Ge, Jinjin Cheng, Xiangyang YuPMID: 32244120 DOI: 10.1016/j.ecoenv.2020.110551

Abstract

The widespread usage of plastic film increased the content of phthalic acid esters (PAEs) in the environment, causing PAE residue in vegetables and subsequently increasing health risks to humans when consuming them. In this work, the presence, distribution and risk assessment of 15 PAEs in soils and peppers from suburban plastic film pepper-growing greenhouses were investigated. The total PAE contents in soil and pepper samples ranged from 320.1 to 971.2 μg/kg (586.3 μg/kg on average) and from 196.6 to 304.2 μg/kg (245.4 μg/kg on average), respectively. Di (2-ethyl)hexyl, dibutyl and diisobutyl phthalates (DEHP, DnBP and DiBP, respectively) were the most abundant in both soil and pepper samples. Specifically, DEHP showed the highest content in soils, while the DnBP content was the highest in peppers. The total PAE content in soils from pepper-greenhouses was much lower than in the agricultural soils mulched with plastic films, but significantly higher than in the agricultural soils from open uncovered fields. The total PAE content in peppers decreased as the service life of plastic film greenhouses increased. Correlation analysis suggested that the difference in distribution and accumulation behaviors of individual PAEs in greenhouse systems was correlated with their physicochemical properties. The non-cancer and carcinogenic risks of priority PAEs show low risks of PAEs detected in pepper and soil samples from the suburban plastic film greenhouses to human health.Transcriptomic analysis reveals potential mechanisms of toxicity in a combined exposure to dibutyl phthalate and diisobutyl phthalate in zebrafish (Danio rerio) ovary

Hui Chen, Weiwei Feng, Kun Chen, Xuchun Qiu, Hai Xu, Guanghua Mao, Ting Zhao, Yangyang Ding, Xiangyang WuPMID: 31518775 DOI: 10.1016/j.aquatox.2019.105290

Abstract

Phthalate esters (PAEs), which are notable plasticizers, can be prolific contaminants in aquatic environments, and have been shown to induce reproductive toxicity. However, the studies concerning their toxicity towards aquatic species are based on individual chemicals, and the combined toxicity of PAEs to aquatic organisms remains unclear. The aim of this study was to explore the potential toxicity mechanisms associated with combined exposure to dibutyl phthalate (DBP) and diisobutyl phthalate (DiBP) in adult female zebrafish ovaries. Zebrafish were exposed to DBP, DiBP and their mixtures for 30 days, and their effects on ovarian histology, plasma sex hormones and ovarian transcriptomics were investigated. Plasma estradiol (E2) levels were significantly decreased by 38.9% in the DBP-1133 exposure group and 41.0% in the DiBP-1038 exposure group. The percentage of late/mature oocytes was also significantly decreased by 17.3% under DBP-1133 exposure and 16.2% under DiBP-1038 exposure, while that under combined exposure was not significantly affected. Nevertheless, transcriptome sequencing revealed 2564 differentially expressed genes (DEGs) in zebrafish ovaries after exposure to the mixtures. Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis showed that the DEGs were involved in the neuroactive ligand-receptor interaction, GnRH, progesterone-mediated oocyte maturation, oocyte meiosis and steroid hormone biosynthesis signaling pathways. These results revealed that combined exposure exerts potential reproductive toxicity at the molecular level.Changes in urinary excretion of phthalates, phthalate substitutes, bisphenols and other polychlorinated and phenolic substances in young Danish men; 2009-2017

Hanne Frederiksen, Ole Nielsen, Holger M Koch, Niels E Skakkebaek, Anders Juul, Niels Jørgensen, Anna-Maria AnderssonPMID: 31669154 DOI: 10.1016/j.ijheh.2019.10.002

Abstract

During the past two decades human exposure to bisphenol A (BPA) and phthalates such as di-iso-butyl phthalate (DiBP), di-n-butyl phthalate (DnBP), butylbenzyl phthalate (BBzP) and di-(2-ethyl-hexyl) phthalate (DEHP) has received substantial interest due to widespread population exposures and potential endocrine disrupting effects. Therefore, these chemicals have gradually been restricted and phased out through legislation. However, humans are still exposed to a wide range of other less studied phthalates, phthalate substitutes and BPA analogues as well as other polychlorinated and phenolic substances. In this study, we investigated human exposure to these chemicals over the past decade. Three hundred urine samples collected in 2009, 2013 and 2017 (100 samples each year) from young Danish men of the general population, participating in a large on-going cross-sectional study, were selected for the present time trend study. The urinary concentration of metabolites of 15 phthalates, di-2-ethylhexyl terephthalate (DEHTP) and di-iso-nonyl-cyclohexane-1,2-dicarboxylate (DINCH), seven bisphenols including BPA, bisphenol S (BPS) and bisphenol F (BPF), as well as triclosan, triclocarban, benzophenone-3, three chlorophenols and two phenylphenols were analyzed by two new sensitive LC-MS/MS methods developed and validated for the present study. A significant decrease in urinary concentrations over time was observed for the majority of the chemicals. Median concentrations of BPA and the metabolites of DiBP, DnBP, BBzP and DEHP were more than halved from 2009 to 2017. Similar decreases were observed for triclosan and the chloro- and phenylphenols. In contrast, metabolites of the two phthalate substitutes DEHTP and DINCH increased more than 20 and 2 times, respectively. The potential BPA substitutes; BPS and BPF also increased, but only slightly. Despite these new exposure patterns, the exposure to the old well-known chemicals, such as DiBP, DnBP, BBzP, DEHP and BPA was still higher in 2017 compared to the exposure level of the new substitutes such as DEHTP, DINCH, BPS and BPF. A significant decrease in internal exposure to most of the common phthalates and BPA over the past decade was observed, reflecting market changes and regulatory measures implemented in EU. Despite increasing exposures to some of the known phthalate substitutes and BPA analogues, the total amount of each measured chemical group (original and substitute analytes combined) was lower in the more recently collected samples. This indicates only partial direct substitution or substitution by chemicals not covered in this approach, or a general decline in the exposure to these chemical/product groups over the last decade.Development of a whole-cell biocatalyst for diisobutyl phthalate degradation by functional display of a carboxylesterase on the surface of Escherichia coli

Junmei Ding, Yang Zhou, Chaofan Wang, Zheng Peng, Yuelin Mu, Xianghua Tang, Zunxi HuangPMID: 32471417 DOI: 10.1186/s12934-020-01373-6

Abstract

Phthalic acid esters (PAEs) are widely used as plasticizers or additives during the industrial manufacturing of plastic products. PAEs have been detected in both aquatic and terrestrial environments due to their overuse. Exposure of PAEs results in human health concerns and environmental pollution. Diisobutyl phthalate is one of the main plasticizers in PAEs. Cell surface display of recombinant proteins has become a powerful tool for biotechnology applications. In this current study, a carboxylesterase was displayed on the surface of Escherichia coli cells, for use as whole-cell biocatalyst in diisobutyl phthalate biodegradation.A carboxylesterase-encoding gene (carEW) identified from Bacillus sp. K91, was fused to the N-terminal of ice nucleation protein (inpn) anchor from Pseudomonas syringae and gfp gene, and the fused protein was then cloned into pET-28a(+) vector and was expressed in Escherichia coli BL21(DE3) cells. The surface localization of INPN-CarEW/or INPN-CarEW-GFP fusion protein was confirmed by SDS-PAGE, western blot, proteinase accessibility assay, and green fluorescence measurement. The catalytic activity of the constructed E. coli surface-displayed cells was determined. The cell-surface-displayed CarEW displayed optimal temperature of 45 °C and optimal pH of 9.0, using p-NPC

as substrate. In addition, the whole cell biocatalyst retained ~ 100% and ~ 200% of its original activity per OD

over a period of 23 days at 45 °C and one month at 4 °C, exhibiting the better stability than free CarEW. Furthermore, approximately 1.5 mg/ml of DiBP was degraded by 10 U of surface-displayed CarEW cells in 120 min.

This work provides a promising strategy of cost-efficient biodegradation of diisobutyl phthalate for environmental bioremediation by displaying CarEW on the surface of E. coli cells. This approach might also provide a reference in treatment of other different kinds of environmental pollutants by displaying the enzyme of interest on the cell surface of a harmless microorganism.